![molecular formula C18H20O2Si B11834933 1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one) CAS No. 18537-21-8](/img/structure/B11834933.png)
1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone is an organosilicon compound with the molecular formula C18H20O2Si It is characterized by the presence of a dimethylsilanediyl group bridging two phenylene rings, each substituted with an ethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone typically involves the following steps:
Formation of the Dimethylsilanediyl Bridge: The initial step involves the reaction of dimethyldichlorosilane with a suitable phenylene derivative under anhydrous conditions. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Substitution with Ethanone Groups: The resulting intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the ethanone groups onto the phenylene rings.
Industrial Production Methods
Industrial production of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of dimethyldichlorosilane and phenylene derivatives are handled in industrial reactors.
Continuous Reaction Systems: Continuous flow reactors are often employed to ensure efficient mixing and reaction of the reagents.
Purification: The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone groups to alcohols.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylene derivatives.
科学研究应用
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of novel pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
作用机制
The mechanism of action of 1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone involves its interaction with molecular targets through its functional groups. The dimethylsilanediyl bridge provides structural stability, while the ethanone groups participate in various chemical reactions. The phenylene rings offer sites for further functionalization, enabling the compound to interact with different biological and chemical pathways.
相似化合物的比较
Similar Compounds
- **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diol
- **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))dibromide
- **1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))dinitrile
Uniqueness
1,1’-((Dimethylsilanediyl)bis(4,1-phenylene))diethanone is unique due to the presence of ethanone groups, which impart distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where such reactivity is desired.
属性
CAS 编号 |
18537-21-8 |
|---|---|
分子式 |
C18H20O2Si |
分子量 |
296.4 g/mol |
IUPAC 名称 |
1-[4-[(4-acetylphenyl)-dimethylsilyl]phenyl]ethanone |
InChI |
InChI=1S/C18H20O2Si/c1-13(19)15-5-9-17(10-6-15)21(3,4)18-11-7-16(8-12-18)14(2)20/h5-12H,1-4H3 |
InChI 键 |
AYUGNTUOKQQWET-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)[Si](C)(C)C2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


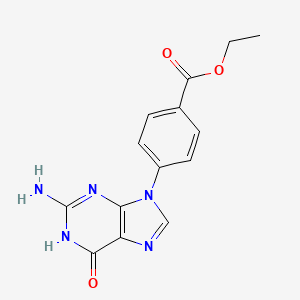

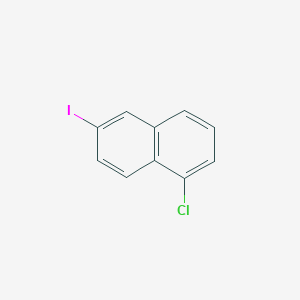
![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

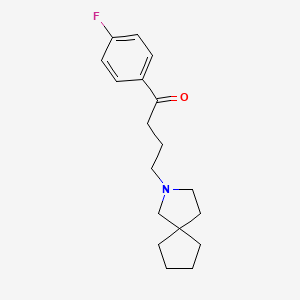
![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)

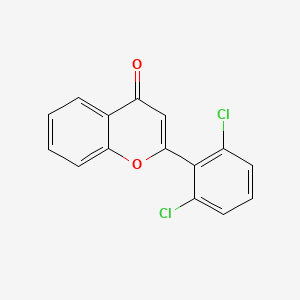
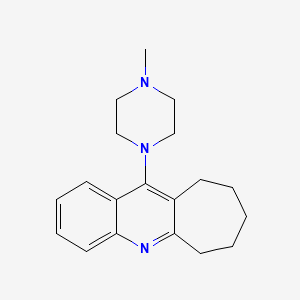
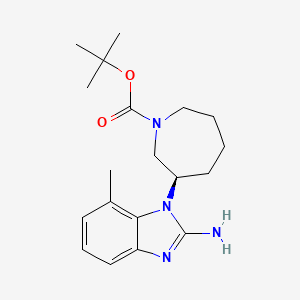
![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)


